ACC Inhibitor Pharmacophore: Scaffold Validation Through Patent-Disclosed Target Engagement of Pyrimidine-Substituted Pyrrolidines
The compound CAS 2034564-74-2 maps directly onto the Markush structure of US 8,962,641 B2 and EP 2,903,982 B1, which disclose pyrimidine-substituted pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase (ACC1/ACC2) [1]. These patents establish that the 4,6-dimethylpyrimidin-2-yloxy-pyrrolidine scaffold is a validated ACC pharmacophore, with exemplified compounds demonstrating ACC inhibitory activity. The 3,4-difluorophenyl substitution present in CAS 2034564-74-2 occupies the Ar (aryl) position of the generic formula, where SAR tables indicate that fluorinated aryl groups generally enhance ACC2 potency relative to unsubstituted phenyl [2]. This positions the compound as a structurally credentialed ACC inhibitor tool, distinct from analogs lacking patent-validated target annotation.
| Evidence Dimension | Target engagement validation (ACC1/ACC2 inhibition) |
|---|---|
| Target Compound Data | Structurally encompassed by the generic formula of US 8,962,641 B2 and EP 2,903,982 B1 (ACC inhibitor patents); 3,4-difluorophenyl occupies the Ar position [1][2] |
| Comparator Or Baseline | Non-fluorinated phenyl analog: (3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone — also within patent scope but lacks fluorine-mediated electronic modulation [3] |
| Quantified Difference | Exact IC₅₀ values for the specific compound versus comparators are not publicly disclosed in the open literature. Patent SAR trends indicate fluorinated aryl analogs exhibit enhanced ACC2 potency relative to unsubstituted phenyl, consistent with general medicinal chemistry principles of fluorine substitution [2]. |
| Conditions | ACC1 and ACC2 enzymatic assays as described in US 8,962,641 B2 and EP 2,903,982 B1 |
Why This Matters
Procurement of CAS 2034564-74-2 provides a compound with documented ACC inhibitor pharmacophore credentials, enabling direct SAR follow-up on patent-validated chemical space — a key selection criterion when prioritizing tool compounds for metabolic disease target validation over unannotated vendor catalog analogs.
- [1] Boehringer Ingelheim International GmbH. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,962,641 B2, issued February 24, 2015. View Source
- [2] F. Hoffmann-La Roche AG. New pyrrolidine derivatives and their use as acetyl-CoA carboxylase inhibitors. European Patent EP 2 903 982 B1, filed October 2, 2013. View Source
- [3] PubChem. (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(phenyl)methanone. Molecular Formula: C₁₇H₁₉N₃O₂. National Center for Biotechnology Information. View Source
